molecular formula C13H20N4O B2607202 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide CAS No. 1797803-70-3

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

Cat. No. B2607202
M. Wt: 248.33
InChI Key: JQCGKOFAEVRCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on compounds like CERC-301, a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, showcases the importance of understanding the pharmacodynamic and pharmacokinetic properties for drug development. Studies like those by Garner et al. (2015) detail the process of determining effective doses, safety profiles, and receptor occupancy to guide clinical trials, highlighting the critical role of preclinical research in the development of novel therapeutics (Garner et al., 2015).

Occupational Exposure and Toxicity

The investigation into the effects of occupational exposure to chemicals, as seen in the study of N-methyl-2-pyrrolidone by Solomon et al. (1996), underlines the importance of assessing the safety and health risks associated with chemical exposure in various industries (Solomon et al., 1996). Such research is vital for developing safety guidelines and protective measures for workers.

Analytical Chemistry and Toxicology

Research on the detection, identification, and quantification of chemical metabolites in biological systems, as exemplified by studies on isonicotinic acid hydrazide (Cuthbertson, Ireland, & Wolff, 1953) and heterocyclic amines in cooked meats (Ushiyama et al., 1991), demonstrates the intersection of analytical chemistry and toxicology. These studies contribute to our understanding of how substances are metabolized and their potential impacts on health (Cuthbertson, Ireland, & Wolff, 1953); (Ushiyama et al., 1991).

Clinical Trials and Drug Development

The development and clinical trial phases of new therapeutic agents, such as JNJ-39758979, a histamine H4 receptor antagonist (Thurmond et al., 2014), provide insights into the rigorous process of bringing a new drug to market. These studies assess safety, efficacy, pharmacokinetics, and pharmacodynamics in both preclinical models and human subjects (Thurmond et al., 2014).

properties

IUPAC Name

2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10(2)13(18)15-9-11-14-6-5-12(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCGKOFAEVRCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

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